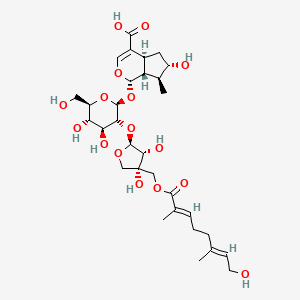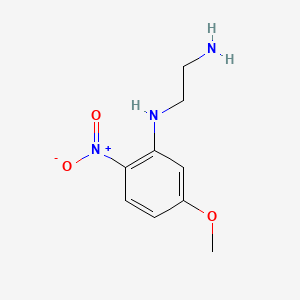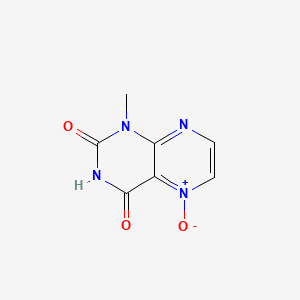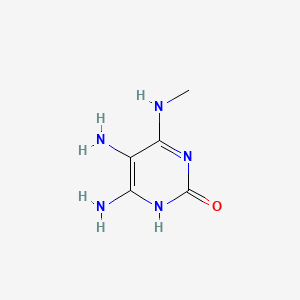
Inerminoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inerminoside B is a natural product found in Volkameria inermis with data available.
Applications De Recherche Scientifique
Biomedical Research Reliability
- In the context of experimental biological research, including studies on compounds like Inerminoside B, it's been observed that experimental results can often be interpreted largely without statistical analysis. This contrasts with non-experimental spheres of biomedical and social sciences, where large dataset searches for novel correlations might yield dubious conclusions (Michell, 2022).
In Vivo Bioluminescent Imaging (BLI)
- BLI is increasingly utilized in modern biological research for studying a wide range of biomolecular functions, including drug discovery and development. While not specifically about Inerminoside B, this method can be applied for visualizing and interrogating biological processes in living organisms, which could be relevant for studying the effects of Inerminoside B (Close et al., 2010).
Effects on Aquatic Species
- A study on the effects of inosine and inosine monophosphate (related to Inerminoside B) on juvenile red sea bream showed potential benefits in promoting growth, immune responses, stress resistance, and intestinal health condition. This suggests that Inerminoside B or related compounds could be functional nutrients for marine fish (Hossain et al., 2016).
Sperm Mitochondrial Function
- A study on the effects of myoinositol on sperm mitochondrial function in vitro suggests its potential application in the treatment of male infertility. Although Inerminoside B wasn't the focus, this demonstrates the wider applications of inositol-related compounds in reproductive health (Condorelli et al., 2011).
Polycystic Ovary Syndrome (PCOS)
- An International Consensus Conference focused on the role of inositol(s) in metabolic syndrome and PCOS. The study suggested that inositol supplementation could fruitfully affect various aspects of disorders related to obstetrics and gynecology, indicating a potential area for the application of Inerminoside B (Facchinetti et al., 2015).
Cardioprotection in Myocardial Ischemia-Reperfusion Injury
- Forsythoside B, another inositol-related compound, was shown to have cardioprotective effects in rat myocardial ischemia-reperfusion injury, suggesting a potential area for Inerminoside B research (Jiang et al., 2010).
Neurobiology and Psychiatry Applications
- Inositol plays a role in human brain physiology and pathology. While its efficacy in treating psychiatric disorders is still controversial, this highlights a potential research area for Inerminoside B (Concerto et al., 2023).
Propriétés
Numéro CAS |
155834-21-2 |
|---|---|
Formule moléculaire |
C26H52NO6P |
Poids moléculaire |
0 |
Synonymes |
inerminoside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






